molecular formula C15H8ClFN6 B2645499 2-[(E)-2-[1-(2-Chloro-4-fluorophenyl)triazol-4-yl]ethenyl]pyrimidine-4-carbonitrile CAS No. 1445770-30-8

2-[(E)-2-[1-(2-Chloro-4-fluorophenyl)triazol-4-yl]ethenyl]pyrimidine-4-carbonitrile

Cat. No.: B2645499
CAS No.: 1445770-30-8
M. Wt: 326.72
InChI Key: JKWWACBYQCIPFE-UHFFFAOYSA-N
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Description

2-[(E)-2-[1-(2-Chloro-4-fluorophenyl)triazol-4-yl]ethenyl]pyrimidine-4-carbonitrile is a useful research compound. Its molecular formula is C15H8ClFN6 and its molecular weight is 326.72. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

2-[(E)-2-[1-(2-Chloro-4-fluorophenyl)triazol-4-yl]ethenyl]pyrimidine-4-carbonitrile, with CAS Number 1445770-30-8, is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its structure, synthesis, and the biological activity it exhibits, particularly in the context of cancer research and other therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₈ClFN₆, and it has a molecular weight of 326.71 g/mol. The structure includes a pyrimidine ring substituted with a triazole moiety and a chloro-fluorophenyl group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC₁₅H₈ClFN₆
Molecular Weight326.71 g/mol
CAS Number1445770-30-8

Synthesis

The synthesis of this compound typically involves multistep organic reactions, including coupling reactions between pyrimidine derivatives and triazole precursors. The specific synthetic routes can vary but often utilize established methods for forming carbon-nitrogen bonds.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, triazole derivatives have been shown to inhibit cell proliferation in various cancer cell lines:

  • Inhibition of Cell Proliferation : A study on related triazole compounds demonstrated IC50 values in the low micromolar range against human colon cancer cell lines (HCT116), indicating potent anticancer activity .
  • Mechanism of Action : The mechanism often involves the induction of apoptosis and disruption of cell cycle progression in cancer cells .
  • Case Study : In vitro studies on similar triazole-based compounds showed that they could significantly reduce migration and invasion capabilities of cancer cells, suggesting potential as therapeutic agents in metastatic cancer treatment .

Other Biological Activities

Beyond anticancer effects, preliminary data suggest that this compound may also possess:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains, indicating potential use as antibacterial agents .
  • Antiviral Properties : Research into related compounds has highlighted their ability to inhibit viral replication, making them candidates for antiviral drug development .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the triazole and pyrimidine rings can enhance potency and selectivity against specific targets:

  • Substituent Effects : The presence of electron-withdrawing groups like chlorine and fluorine has been associated with increased activity due to enhanced interaction with biological targets .
  • Pharmacophore Development : Identifying essential features that contribute to biological activity can guide the design of more effective analogs.

Properties

IUPAC Name

2-[(E)-2-[1-(2-chloro-4-fluorophenyl)triazol-4-yl]ethenyl]pyrimidine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClFN6/c16-13-7-10(17)1-3-14(13)23-9-12(21-22-23)2-4-15-19-6-5-11(8-18)20-15/h1-7,9H/b4-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKWWACBYQCIPFE-DUXPYHPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)N2C=C(N=N2)C=CC3=NC=CC(=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1F)Cl)N2C=C(N=N2)/C=C/C3=NC=CC(=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClFN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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